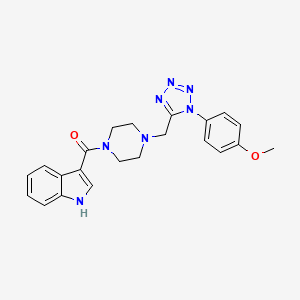

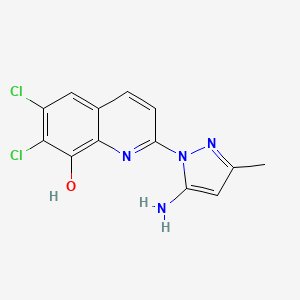

![molecular formula C14H15N3O3S B2511427 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 957298-65-6](/img/structure/B2511427.png)

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like NMR spectroscopy . These techniques provide information about the chemical environment of different atoms in the molecule and their connectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like NMR spectroscopy . These techniques provide information about the chemical environment of different atoms in the molecule and their connectivity .Applications De Recherche Scientifique

Anticancer Activity

This compound has been studied for its potential anticancer properties . The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties . The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra . The in vitro anticancer activity of the title compound was studied .

Inhibitor for EGFR/VEGFR-2

The compound has been identified as a promising EGFR/VEGFR-2 inhibitor . Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, were used to identify this .

Treatment of Triple-Negative Cancer

The compound and its modified derivatives have been studied for their therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via an in silico approach .

Sleep Intensity Enhancement

There is a series of 5-HT2A inverse-agonists that when dosed in rats, both consolidate the stages of NREM sleep, resulting in fewer awakenings, and increase a physiological measure of sleep intensity .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide are the RET, EGFR, and VEGFR tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide acts as a small molecule tyrosine kinase inhibitor (TKI). It competes with ATP binding sites on the receptors, thereby inhibiting the kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting the RET, EGFR, and VEGFR tyrosine kinases, N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide disrupts the signaling pathways that these kinases regulate . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival .

Pharmacokinetics

It is known that the compound exhibits high selectivity for its target kinases, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide’s action are primarily related to its inhibition of the RET, EGFR, and VEGFR tyrosine kinases . By inhibiting these kinases, the compound disrupts the signaling pathways they regulate, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-9(18)15-14-12-7-21(19)8-13(12)16-17(14)10-3-5-11(20-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPSXUJFIYJWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

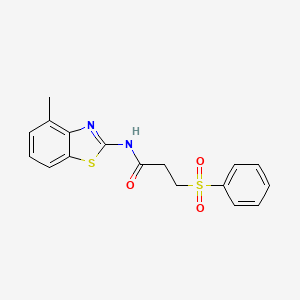

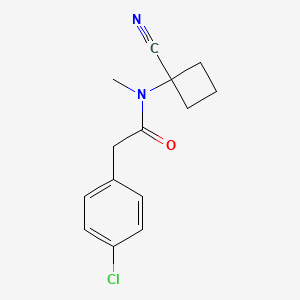

![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)

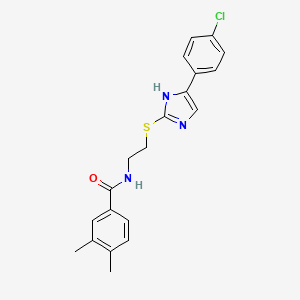

![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)

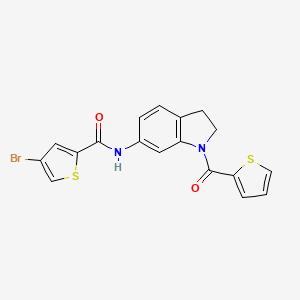

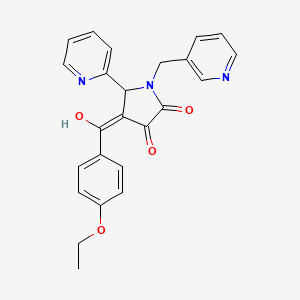

![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)

![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)

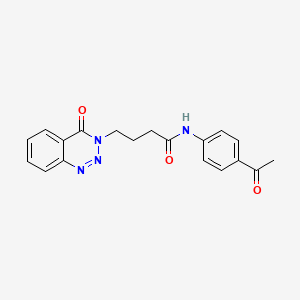

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)